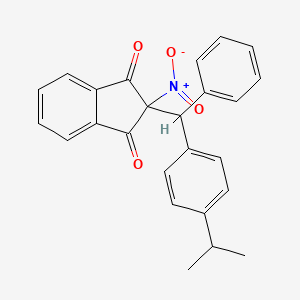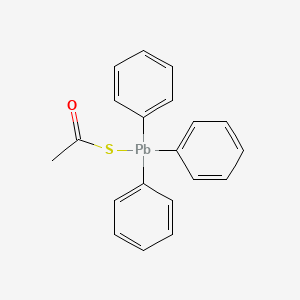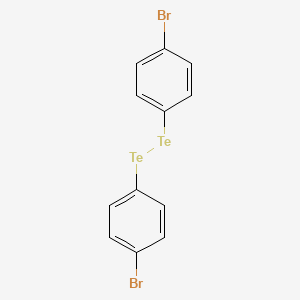
2-((4-Isopropyl-phenyl)-phenyl-methyl)-2-nitro-indan-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Isopropyl-phenyl)-phenyl-methyl)-2-nitro-indan-1,3-dione is an organic compound that belongs to the class of nitro-indan-diones This compound is characterized by its complex structure, which includes a nitro group, an indan-1,3-dione core, and a phenyl group substituted with an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Isopropyl-phenyl)-phenyl-methyl)-2-nitro-indan-1,3-dione typically involves multi-step organic reactions. One common route starts with the nitration of an appropriate indan-1,3-dione derivative, followed by Friedel-Crafts alkylation to introduce the phenyl and isopropyl groups. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
2-((4-Isopropyl-phenyl)-phenyl-methyl)-2-nitro-indan-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-((4-Isopropyl-phenyl)-phenyl-methyl)-2-nitro-indan-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((4-Isopropyl-phenyl)-phenyl-methyl)-2-nitro-indan-1,3-dione involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to its observed effects .
類似化合物との比較
Similar Compounds
2-Nitroindan-1,3-dione: Lacks the phenyl and isopropyl groups, making it less complex.
4-Isopropylphenyl derivatives: Similar in structure but may lack the nitro or indan-dione core.
Uniqueness
2-((4-Isopropyl-phenyl)-phenyl-methyl)-2-nitro-indan-1,3-dione is unique due to its combination of a nitro group, an indan-1,3-dione core, and a phenyl group with an isopropyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C25H21NO4 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
2-nitro-2-[phenyl-(4-propan-2-ylphenyl)methyl]indene-1,3-dione |
InChI |
InChI=1S/C25H21NO4/c1-16(2)17-12-14-19(15-13-17)22(18-8-4-3-5-9-18)25(26(29)30)23(27)20-10-6-7-11-21(20)24(25)28/h3-16,22H,1-2H3 |
InChIキー |
CSPLOCHTPBODKN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3(C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-[(2,4-Dichlorophenyl)methylidene]amino]isoindole-1,3-dione](/img/structure/B11967277.png)


![4-(3-{[4-(Acetylamino)phenyl]sulfonyl}-2,3-dihydro-1h-imidazo[4,5-b]quinoxalin-1-yl)benzoic acid](/img/structure/B11967282.png)
![2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B11967289.png)


![2-{(E)-[(4-ethylphenyl)imino]methyl}phenol](/img/structure/B11967297.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11967307.png)
![ethyl 3-[1-(1H-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11967328.png)


![(5Z)-3-isobutyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967351.png)
